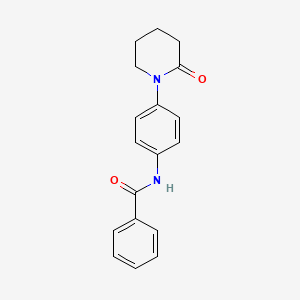

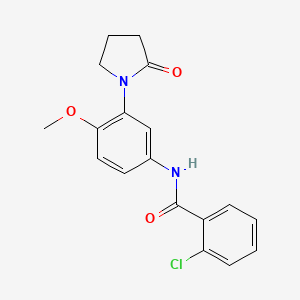

![molecular formula C16H15N5O3 B2937406 4-乙酰基-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯甲酰胺 CAS No. 2034550-46-2](/img/structure/B2937406.png)

4-乙酰基-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The synthesized compounds show weak luminescent properties in MeCN solution . They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .

Synthesis Analysis

Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds often involves optimized microwave reaction conditions . The reaction is also carried out at 120 °C with 100 mg of 3Å MS .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV . The reaction conditions were optimized for BRD4 potency and physical properties .Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .科学研究应用

Based on the information available, here is a comprehensive analysis of the scientific research applications of “4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide”:

Antimicrobial Applications

The triazole core of the compound has been shown to possess significant antimicrobial properties. It can bind with various enzymes and receptors in biological systems, leading to the development of new classes of antibacterial agents to combat multidrug-resistant pathogens . This compound could potentially be used to synthesize new molecules with enhanced antimicrobial activity.

Antifungal Applications

Triazole derivatives, including those similar to the compound , are a major class of antifungal drugs . They can be used to treat fungal infections by disrupting the synthesis of the fungal cell membrane.

Anticancer Applications

The structural motif of triazolo[4,3-b]pyridazine is present in compounds that have been evaluated for their anticancer activities. Some derivatives have shown promising results in inhibiting the growth of cancer cells .

Antioxidant Properties

Triazole compounds have been associated with antioxidant properties, which are crucial in protecting cells against oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological tissues.

Antiviral Potential

The triazole ring is known for its antiviral capabilities. Derivatives of this compound could be synthesized to explore their effectiveness against various viral infections .

Anti-inflammatory and Analgesic Effects

Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects . This suggests that the compound could be valuable in the development of new pain relief medications.

Antiepileptic and Sedative-Hypnotic Use

The triazole derivatives are also known for their antiepileptic and sedative-hypnotic effects, which could make them useful in the treatment of epilepsy and as sleep aids .

Antihypertensive and Antidepressant Effects

Lastly, the triazole class includes drugs with antihypertensive and antidepressant effects. This indicates the potential for the compound to be used in the management of hypertension and depression .

未来方向

The future directions for this compound could involve further optimization of the synthesis process , as well as exploration of its potential applications in various fields, such as medicinal chemistry , due to its ability to bind with a variety of enzymes and receptors . Further studies could also investigate its potential as a secondary explosive, given its excellent insensitivity toward external stimuli and good detonation performance .

属性

IUPAC Name |

4-acetyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-10(22)11-3-5-12(6-4-11)16(23)17-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKDPYISLFOJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)

![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)